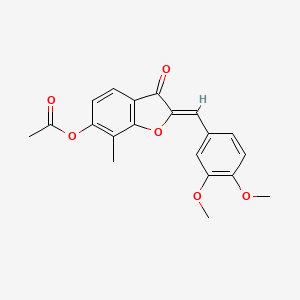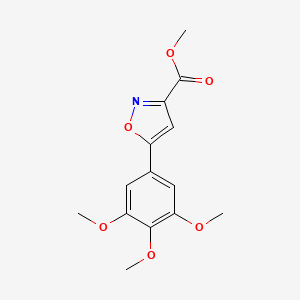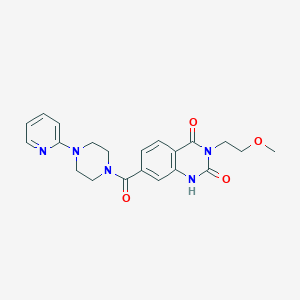
3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with a piperazine derivative, often under reflux conditions.
Attachment of the pyridine group: This can be done via nucleophilic substitution or coupling reactions.
Methoxyethyl group addition: This step might involve alkylation reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine and pyridine groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, and other leaving groups under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinazoline cores are often studied for their potential as enzyme inhibitors, particularly in cancer research. This compound might exhibit similar properties and could be investigated for its effects on various biological pathways.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Quinazoline derivatives have been studied for their anticancer, antiviral, and anti-inflammatory properties.
Industry
Industrially, the compound might find use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of “3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
4-anilinoquinazolines: Known for their kinase inhibitory activity.
Pyridylpiperazine derivatives: Studied for their potential as central nervous system agents.
Methoxyethyl derivatives: Often explored for their solubility and bioavailability properties.
Uniqueness
What sets “3-(2-methoxyethyl)-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione” apart is its combination of functional groups, which might confer unique chemical reactivity and biological activity. Its specific structure could make it a valuable compound for further research and development.
属性
IUPAC Name |
3-(2-methoxyethyl)-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-30-13-12-26-20(28)16-6-5-15(14-17(16)23-21(26)29)19(27)25-10-8-24(9-11-25)18-4-2-3-7-22-18/h2-7,14H,8-13H2,1H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGJIZHBHHKICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-methoxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2401777.png)
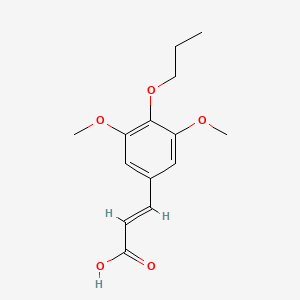

![4-{[(2,3-dihydro-1,4-benzodioxin-5-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2401782.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

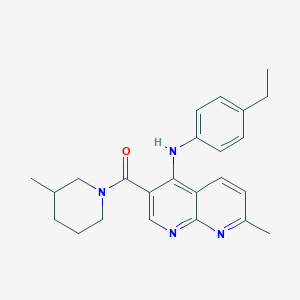
![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)
![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)
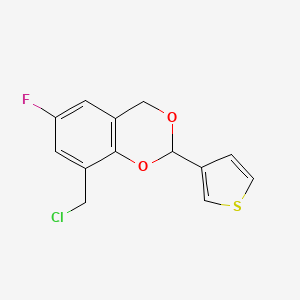
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)
